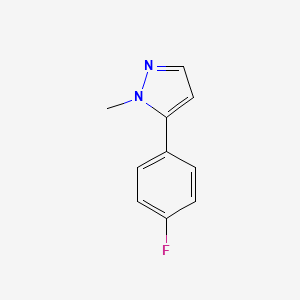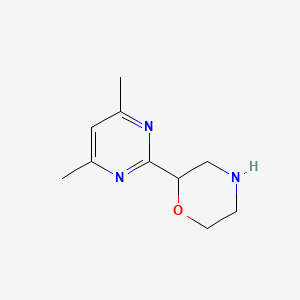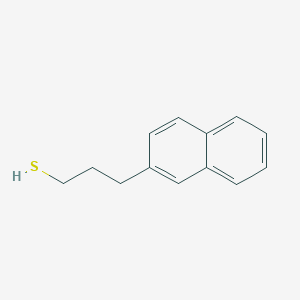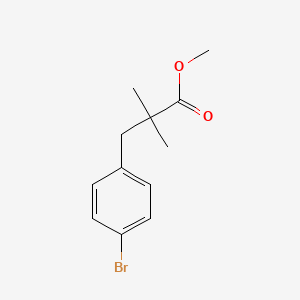
4-(4-Chlorophenyl)-2-methylpyrimidine
Descripción general
Descripción
4-(4-Chlorophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity : A derivative of 4-chlorophenylpyrimidine showed potential as an inhibitor of HIV replication, highlighting its use in antiviral research (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Process Chemistry in Pharmaceutical and Explosive Industries : 4,6-Dihydroxy-2-methylpyrimidine, a related compound, has applications in the synthesis of products for both pharmaceuticals and explosives (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Intermediate in Anticancer Drug Synthesis : 4,6-Dichloro-2-methylpyrimidine is a key intermediate in synthesizing the anticancer drug dasatinib (Guo Lei-ming, 2012).
Study on Fetal Development : Research on a similar compound, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, revealed its impact on fetal development in rats (Thiersch, 1954).
Correlation of Structure, Stability, and Biological Activity : A study explored the correlation between the structure and biological activity of 4-(R)-pyrimidinium (4-halobenzoyl)methylides, including 4-chlorophenyl variants, indicating their potential in microbial inhibition (Moldoveanu & Mangalagiu, 2005).
Antimicrobial Evaluation : Synthesis of new pyrimidines including 4-chlorophenyl variants led to compounds with significant antimicrobial activity against various bacteria and fungi (Abdelghani, Said, Assy, & Hamid, 2017).
Co-Crystal Salt Investigation for Pharmaceutical Applications : A study on a pyrimethamine-based novel co-crystal salt involving 4-chlorophenylpyrimidine indicates its stability and potential application in pharmaceuticals (Ashfaq, Ali, Kuznetsov, Tahir, & Khalid, 2020).
Anticancer and Antimicrobial Agent Synthesis : Compounds synthesized with 4-chlorophenylpyrimidine showed potential as anticancer and antimicrobial agents, highlighting its role in drug development (Pandeya, Sriram, Nath, & De Clercq, 1999).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKWHHMPJSUMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R)-1,2,2-trimethyl-3-[(4-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B8010564.png)
![(1S,3R)-3-[(2-aminophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8010571.png)
![1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B8010577.png)










